Sms1-IN-1

Description

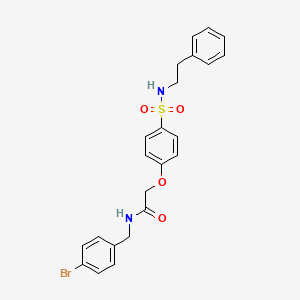

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN2O4S/c24-20-8-6-19(7-9-20)16-25-23(27)17-30-21-10-12-22(13-11-21)31(28,29)26-15-14-18-4-2-1-3-5-18/h1-13,26H,14-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAFIFBJBFDMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of Sms1-IN-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Sms1-IN-1, a potent and selective inhibitor of Sphingomyelin Synthase 1 (SMS1). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Introduction to Sphingomyelin Synthase 1 (SMS1) and the Role of this compound

Sphingomyelin Synthase 1 (SMS1) is a critical enzyme located in the Golgi apparatus responsible for the de novo synthesis of sphingomyelin (SM), a major component of mammalian cell membranes.[1][2] SMS1 catalyzes the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide (CER), producing SM and diacylglycerol (DAG).[3] This enzymatic activity places SMS1 at a crucial metabolic junction, regulating the cellular levels of bioactive lipids that influence a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.

This compound, also identified as compound SAPA 1j, has emerged as a novel and highly potent inhibitor of SMS1.[4] Its ability to modulate the activity of SMS1 makes it a valuable tool for studying the physiological and pathological roles of sphingolipid metabolism and a potential therapeutic agent for conditions such as atherosclerosis.[4]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized, demonstrating a clear dose-dependent effect on SMS1 activity. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 (μM) | Effect |

| This compound | SMS1 | 2.1 | Dose-dependent inhibition[4] |

Further quantitative data on the effects of SMS1 inhibition in various cell lines and in vivo models are active areas of research.

Core Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SMS1. By blocking the conversion of ceramide to sphingomyelin, this compound instigates a significant shift in the cellular lipid profile, leading to a cascade of downstream signaling events.

The Central Role of SMS1 in Sphingolipid Metabolism

SMS1 is a key regulator of the balance between ceramide, sphingomyelin, and other sphingolipids. The enzyme's activity directly impacts the levels of these lipids, which in turn modulate various signaling pathways.

Caption: Core enzymatic reaction catalyzed by SMS1 in the Golgi apparatus.

Impact of SMS1 Inhibition on Downstream Signaling

Inhibition of SMS1 by this compound leads to an accumulation of its substrate, ceramide, and a depletion of its product, sphingomyelin. These alterations have profound effects on cellular signaling. For instance, studies involving the knockdown of SMS1 have shown a significant impact on cell cycle progression and proliferation through the modulation of p27 and the Akt signaling pathway.[5]

Caption: Signaling cascade following SMS1 inhibition by this compound.

Furthermore, SMS1 can form a heterodimeric complex with glucosylceramide synthase (GCS), creating a regulatory switch for the metabolic fate of ceramide.[2] Inhibition of SMS1 could therefore redirect ceramide towards the synthesis of glucosylceramide (GlcCer), a pathway with implications for melanoma progression.[6]

Caption: SMS1 and GCS competition for ceramide substrate in the Golgi.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section outlines key experimental protocols for assessing SMS1 activity and the cellular consequences of its inhibition.

In Vitro SMS1 Inhibition Assay

This protocol is designed to determine the IC50 of this compound.

Materials:

-

Recombinant human SMS1

-

C6-NBD-ceramide (fluorescent substrate)

-

Phosphatidylcholine (PC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant SMS1 enzyme to each well, except for the negative control wells.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a mixture of C6-NBD-ceramide and PC to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence of the product (NBD-sphingomyelin) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cellular Sphingolipid Analysis Following this compound Treatment

This protocol allows for the quantification of changes in cellular sphingolipid levels after treatment with this compound.

Materials:

-

Cell line of interest (e.g., HEK293, Huh7)

-

Cell culture medium and supplements

-

This compound

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Internal standards for different lipid species

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Perform lipid extraction from the cell pellets using a standardized method (e.g., Bligh-Dyer extraction).

-

Dry the lipid extracts and reconstitute them in a suitable solvent for LC-MS/MS analysis.

-

Analyze the lipid profiles using an LC-MS/MS system equipped with a column suitable for lipid separation.

-

Quantify the levels of ceramide, sphingomyelin, and other relevant sphingolipids by comparing the peak areas to those of the internal standards.

-

Normalize the lipid levels to the total protein or cell number.

Western Blot Analysis of Signaling Proteins

This protocol is used to assess the impact of this compound on the expression and phosphorylation status of key signaling proteins.

Materials:

-

Cells treated with this compound as described above

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-phospho-Akt, anti-Akt, anti-Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a powerful research tool for elucidating the complex roles of SMS1 and sphingolipid metabolism in health and disease. Its well-defined inhibitory action on SMS1 allows for the precise manipulation of cellular sphingolipid profiles, enabling a deeper understanding of the downstream signaling consequences. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and explore its therapeutic potential. As research in this field progresses, a more comprehensive picture of the intricate regulatory networks governed by SMS1 will undoubtedly emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sphingomyelin Synthase 1 Regulates Neuro-2a Cell Proliferation and Cell Cycle Progression Through Modulation of p27 Expression and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sms1-IN-1: A Technical Guide

An In-depth Analysis of a Novel Sphingomyelin Synthase 1 Inhibitor

This technical guide provides a comprehensive overview of the discovery and initial development of Sms1-IN-1, a potent and novel inhibitor of sphingomyelin synthase 1 (SMS1). Identified as compound SAPA 1j, this molecule has emerged from a targeted drug discovery campaign and shows potential for the treatment of atherosclerosis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies employed in its discovery, its mechanism of action, and the quantitative data supporting its activity.

Introduction to Sphingomyelin Synthase 1 as a Therapeutic Target

Sphingomyelin synthase 1 (SMS1) is a critical enzyme in the metabolism of sphingolipids, catalyzing the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, which results in the production of sphingomyelin and diacylglycerol.[1] This enzymatic activity is crucial for maintaining the structural integrity of cell membranes and is involved in various signaling pathways. Dysregulation of SMS1 activity has been implicated in several pathological conditions, including atherosclerosis, making it a promising target for therapeutic intervention. The inhibition of SMS1 is hypothesized to modulate lipid metabolism and inflammatory responses, thereby offering a potential strategy for the treatment of cardiovascular diseases.

Discovery of this compound (SAPA 1j)

The discovery of this compound was the result of a structure-based virtual screening approach targeting the human SMS1 enzyme. This computational strategy aimed to identify novel chemical scaffolds with the potential to bind to the active site of the enzyme and inhibit its function.

Virtual Screening and Hit Identification

The initial phase of the discovery process involved a virtual screening of a compound library against a homology model of human SMS1. This computational screening identified a lead compound, 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA 1a), which demonstrated inhibitory activity against SMS1 with a half-maximal inhibitory concentration (IC50) of 5.2 μM in an enzymatic assay.[2]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of the initial hit, a series of analogues were synthesized to explore the structure-activity relationship (SAR) and optimize the potency of the inhibitor. This led to the development of this compound (SAPA 1j), which exhibited significantly improved inhibitory activity.

Workflow for the Discovery of this compound:

Caption: Workflow illustrating the key stages in the discovery of this compound.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of sphingomyelin synthase 1. By binding to the enzyme, it prevents the conversion of ceramide to sphingomyelin.

Signaling Pathway Context

The inhibition of SMS1 by this compound has direct consequences on the cellular levels of key signaling lipids. An increase in the substrate, ceramide, and a decrease in the products, sphingomyelin and diacylglycerol, can impact multiple downstream signaling pathways.

Simplified Sphingolipid Metabolism Pathway and the Action of this compound:

Caption: The inhibitory effect of this compound on the SMS1-catalyzed reaction.

Quantitative Data

The inhibitory potency of this compound and its precursor was determined through in vitro enzymatic assays.

| Compound | Target | IC50 (μM) |

| SAPA 1a | SMS1 | 5.2 |

| This compound (SAPA 1j) | SMS1 | 2.1 |

| Table 1: In vitro inhibitory activity of SAPA compounds against human SMS1.[2] |

This compound demonstrates a dose-dependent inhibitory effect on SMS1 activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the discovery and characterization of this compound, based on the available information.

Homology Modeling of Human SMS1

A three-dimensional model of human SMS1 was generated using homology modeling techniques, as the crystal structure was not available. This model was crucial for the initial structure-based virtual screening. The specific template and software used for the modeling are detailed in the primary research publication.

In Vitro Sphingomyelin Synthase 1 Inhibition Assay

The enzymatic activity of SMS1 and the inhibitory effects of the compounds were assessed using an in vitro assay.

Protocol:

-

Enzyme Source: Microsomes prepared from cells overexpressing human SMS1 were used as the source of the enzyme.

-

Substrates: The assay utilized a fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide) and phosphatidylcholine as substrates.

-

Reaction Conditions: The reaction was typically carried out in a buffered solution at 37°C for a defined period.

-

Inhibitor Addition: Test compounds, including this compound, were pre-incubated with the enzyme before the addition of substrates.

-

Lipid Extraction: The reaction was stopped, and lipids were extracted using an organic solvent system (e.g., chloroform/methanol).

-

Analysis: The fluorescently labeled sphingomyelin product was separated from the ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed was quantified by measuring the fluorescence intensity, and the IC50 values were calculated from the dose-response curves.

Experimental Workflow for In Vitro SMS1 Inhibition Assay:

Caption: Step-by-step workflow for the in vitro SMS1 inhibition assay.

Molecular Docking Studies

To understand the binding mode of this compound to its target, molecular docking simulations were performed using the homology model of human SMS1.[2] These studies provided insights into the specific amino acid residues within the active site that are likely to interact with the inhibitor, guiding further optimization efforts. The docking results suggested the involvement of residues such as Arg342 and Tyr338 in the binding of the inhibitor.[2]

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective inhibitors for sphingomyelin synthase 1. Its discovery through a combination of computational and synthetic chemistry highlights a modern approach to drug discovery. The promising in vitro potency of this compound warrants further investigation into its cellular activity, selectivity against the SMS2 isoform, and its pharmacokinetic and pharmacodynamic properties in preclinical models of atherosclerosis. These future studies will be critical in determining the therapeutic potential of this novel SMS1 inhibitor.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

Sphingomyelin Synthase 1 vs. Sphingomyelin Synthase 2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of sphingomyelin synthase 1 (SMS1) and sphingomyelin synthase 2 (SMS2), two key enzymes in sphingolipid metabolism. This document outlines their distinct biochemical properties, cellular functions, and roles in disease, offering valuable insights for research and therapeutic development.

Core Distinctions and Functional Roles

Sphingomyelin synthases are integral membrane proteins that catalyze the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG). While both SMS1 and SMS2 perform the same catalytic reaction, their different subcellular localizations and tissue distributions dictate their unique physiological roles.

SMS1 is predominantly found in the Golgi apparatus.[1][2] Its primary function is in the de novo synthesis of sphingomyelin, a crucial component of cellular membranes and lipid rafts. By consuming Golgi-localized ceramide, SMS1 also plays a critical role in regulating the metabolic fate of this bioactive lipid, influencing whether it is converted to sphingomyelin or to glucosylceramide.

SMS2 is primarily located at the plasma membrane, with a smaller pool in the Golgi apparatus.[1][3] This localization suggests a role in remodeling the sphingomyelin content of the plasma membrane and in generating localized signaling molecules. The production of diacylglycerol at the plasma membrane by SMS2 can directly influence signaling pathways originating at the cell surface.

Comparative Data Presentation

The following tables summarize the key quantitative differences between SMS1 and SMS2, providing a clear basis for comparison.

Table 1: General Characteristics and Localization

| Feature | Sphingomyelin Synthase 1 (SMS1) | Sphingomyelin Synthase 2 (SMS2) | Reference(s) |

| Subcellular Localization | Primarily Golgi apparatus | Primarily Plasma membrane, also Golgi apparatus | [1][2][3] |

| Primary Function | De novo sphingomyelin synthesis | Plasma membrane sphingomyelin remodeling, signal transduction | [3] |

| Human Gene | SGMS1 | SGMS2 | |

| Protein Size (Human) | 413 amino acids | 365 amino acids | [3] |

Table 2: Enzyme Kinetics

| Parameter | Sphingomyelin Synthase 1 (SMS1) | Sphingomyelin Synthase 2 (SMS2) | Reference(s) |

| Km for Phosphatidylcholine (PC) | 61 µM (without ceramide), 162 µM (with 40 µM ceramide) | 57 µM (without ceramide), 104 µM (with 40 µM ceramide) | [4] |

| Vmax | Data not available in a direct comparative study | Data not available in a direct comparative study |

Note: The provided Km values are for the phosphatidylcholine-phospholipase C (PC-PLC) activity of the enzymes, which is mechanistically related to their sphingomyelin synthase activity.

Table 3: Effects of Gene Knockout in Mice

| Phenotype | SMS1 Knockout (Sms1-/-) | SMS2 Knockout (Sms2-/-) | Reference(s) |

| Plasma Sphingomyelin | Significantly decreased | Moderately decreased | |

| Plasma Glucosylceramide | Dramatically increased | No significant change | |

| Atherosclerosis | Reduced | Reduced | |

| Obesity/Insulin Resistance | Lipodystrophy | Protected from diet-induced obesity and insulin resistance | [3] |

| Viability | Neonatal lethality in some backgrounds | Viable and healthy | [3] |

Table 4: Inhibitor Specificity (IC50 Values)

| Inhibitor | SMS1 IC50 | SMS2 IC50 | Selectivity | Reference(s) |

| D609 | Broad inhibitor of both SMS1 and SMS2 | Broad inhibitor of both SMS1 and SMS2 | Non-selective | |

| 2-quinolone derivative | >100 µM | 950 nM | >100-fold for SMS2 | [5] |

| Oxazolopyridine derivatives (QY4, QY16) | >50 µM | Micromolar range | Selective for SMS2 | |

| a-aminonitrile derivatives | Not specified | < 20 µM | Not specified |

Signaling Pathways

The distinct localization of SMS1 and SMS2 leads to their involvement in different signaling cascades through the production of sphingomyelin and diacylglycerol in specific cellular compartments.

SMS2 and NF-κB Signaling

SMS2 at the plasma membrane plays a role in the activation of the NF-κB signaling pathway. This is thought to occur through the generation of diacylglycerol and the modulation of lipid raft composition, which can influence the recruitment and activation of signaling components like TNF receptor-1 (TNFR1) and Toll-like receptor 4 (TLR4).

References

- 1. Subcellular targeting domains of sphingomyelin synthase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular Targeting Domains of Sphingomyelin Synthase 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Cellular Localization of Sphingomyelin Synthase 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of Sphingomyelin Synthase 1 (SMS1), a key enzyme in sphingolipid metabolism. Understanding the precise location of SMS1 is critical for elucidating its role in cellular signaling, membrane dynamics, and the pathogenesis of various diseases. This document details the primary subcellular residence of SMS1, the experimental methodologies used to determine its location, and its involvement in key signaling pathways.

Subcellular Localization of Sphingomyelin Synthase 1

Sphingomyelin Synthase 1 is predominantly localized to the Golgi apparatus.[1][2][3][4] Specifically, it is enriched in the trans-Golgi network (TGN), where it catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG).[1][5] This localization is crucial for its primary function in the de novo synthesis of sphingomyelin.[6]

While SMS1 is considered a resident protein of the Golgi apparatus, other isoforms of sphingomyelin synthase exhibit different localization patterns. Sphingomyelin Synthase 2 (SMS2) is found in both the Golgi and the plasma membrane, while the SMS-related protein (SMSr) is located in the endoplasmic reticulum.[4][7][8][9] This differential localization suggests distinct functional roles for each isoform in maintaining cellular sphingolipid homeostasis.

The Human Protein Atlas project, through immunofluorescence studies, has also confirmed the localization of SGMS1 (the gene encoding SMS1) to the Golgi apparatus, with additional locations noted in the nucleoplasm, nucleoli fibrillar center, and cytosol.[2] However, the primary and most functionally relevant site of SMS1 activity is widely accepted to be the Golgi.

Table 1: Summary of Cellular Localization of Sphingomyelin Synthase 1 (SMS1)

| Organelle/Compartment | Localization Status | Evidence |

| Golgi Apparatus | Primary | Strong, consistent evidence from immunofluorescence, subcellular fractionation, and functional assays.[1][2][3][4] |

| trans-Golgi Network (TGN) | Specific Enrichment | Co-localization with TGN markers (e.g., TGN46, p230).[1] |

| cis/medial-Golgi | Possible minor presence | Some studies suggest a broader Golgi distribution. |

| Plasma Membrane | Not a primary location | This is the primary location of the SMS2 isoform.[4][7][8][9] |

| Endoplasmic Reticulum | Not a primary location | This is the primary location of the SMSr isoform.[4][7][8][9] |

| Nucleus/Cytosol | Secondary/Minor | Observed in some high-throughput studies, but functional significance is less clear.[2] |

Experimental Protocols for Determining SMS1 Localization

Several key experimental techniques are employed to investigate the subcellular localization of SMS1. These methods provide complementary information to build a comprehensive understanding of its distribution.

Subcellular Fractionation and Western Blotting

This biochemical technique separates cellular organelles based on their size and density, allowing for the enrichment of specific compartments.

Protocol:

-

Cell Lysis: Homogenize cultured cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei.

-

Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

-

Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes, which include fragments of the endoplasmic reticulum and Golgi apparatus.

-

-

Density Gradient Centrifugation: Further purify the microsomal fraction using a sucrose or Nycodenz density gradient to separate the Golgi membranes from other components.[10]

-

Western Blot Analysis:

-

Resolve the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for SMS1.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Analyze the resulting bands to determine the fractions in which SMS1 is enriched. Co-fractionation with known Golgi marker proteins (e.g., GM130, TGN46) confirms Golgi localization.[11]

-

Immunofluorescence Microscopy

This imaging technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]

-

Wash the cells three times with PBS.

-

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.[6]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.[13]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against SMS1, diluted in antibody dilution buffer, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

-

Co-staining (Optional): To confirm Golgi localization, co-stain with an antibody against a known Golgi marker protein (e.g., TGN46 or GM130) using a secondary antibody with a different fluorophore.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and DAPI (for nuclear staining). Visualize the cells using a confocal microscope.[12]

Brefeldin A Treatment

Brefeldin A (BFA) is a fungal metabolite that disrupts the Golgi apparatus, causing resident Golgi proteins to redistribute to the endoplasmic reticulum. This can be used to confirm the Golgi localization of a protein.[4][14][15][16][17][18]

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with Brefeldin A at a concentration of 5-10 µg/mL for 30-60 minutes.[14]

-

Fix, permeabilize, and perform immunofluorescence staining for SMS1 as described above.

-

Observe the redistribution of SMS1 from a compact perinuclear (Golgi) pattern to a reticular pattern characteristic of the endoplasmic reticulum.

siRNA-mediated Knockdown

Small interfering RNA (siRNA) can be used to specifically silence the expression of the SGMS1 gene. The functional consequences of this knockdown can provide indirect evidence for the protein's localization.

Protocol:

-

siRNA Design and Synthesis: Obtain pre-designed or custom-synthesized siRNA molecules targeting the SGMS1 mRNA. A non-targeting scrambled siRNA should be used as a negative control.[19]

-

Transfection:

-

Seed cells in antibiotic-free medium.

-

Prepare a mixture of siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.[10]

-

Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.

-

-

Validation of Knockdown: Assess the efficiency of knockdown by measuring SMS1 mRNA levels (by qRT-PCR) or protein levels (by Western blotting).

-

Functional Assays: Analyze the effect of SMS1 knockdown on cellular processes known to occur in the Golgi, such as sphingomyelin synthesis or protein trafficking. A significant impact on these processes following knockdown further supports the Golgi localization of SMS1.

Signaling Pathways and Logical Relationships

The localization of SMS1 to the trans-Golgi network is critical for its role in generating diacylglycerol (DAG), a key second messenger. This Golgi-derived DAG pool has been shown to be involved in the recruitment and activation of Protein Kinase D (PKD).

SMS1-DAG-PKD Signaling Pathway

Caption: SMS1-mediated signaling at the trans-Golgi network.

This pathway illustrates that SMS1 in the trans-Golgi network utilizes ceramide and phosphatidylcholine to produce sphingomyelin and diacylglycerol (DAG). The localized increase in DAG at the Golgi membrane recruits cytosolic Protein Kinase D (PKD).[1][5] Once recruited, PKD is activated and proceeds to phosphorylate various downstream targets, thereby regulating vesicular transport from the TGN to the plasma membrane.[1]

Experimental Workflow for Localization Studies

Caption: Workflow for determining the subcellular localization of SMS1.

Conclusion

The collective evidence from a variety of experimental approaches unequivocally demonstrates that sphingomyelin synthase 1 is primarily a resident of the Golgi apparatus, with a specific enrichment in the trans-Golgi network. This precise subcellular localization is fundamental to its role in de novo sphingomyelin synthesis and the generation of a localized pool of diacylglycerol that initiates specific signaling cascades, such as the activation of Protein Kinase D. For researchers in drug development, targeting the Golgi-specific activities of SMS1 may offer a nuanced approach to modulating sphingolipid metabolism and its associated signaling pathways, with potential therapeutic implications for a range of diseases.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. SGMS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGMS1 - Wikipedia [en.wikipedia.org]

- 6. Subcellular Targeting Domains of Sphingomyelin Synthase 1 and 2 [agris.fao.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Systematic analysis of the sphingomyelin synthase family in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

- 11. researchgate.net [researchgate.net]

- 12. Golgi Compartmentation and Identity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene - SGMS1 [maayanlab.cloud]

- 15. Subcellular localization of sphingomyelin revealed by two toxin-based probes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantifying immunogold labelling in transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingomyelin metabolism controls the shape and function of the Golgi cisternae | eLife [elifesciences.org]

- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

The Intricate Relationship Between Sphingomyelin Synthase 1 and Glucosylceramide Synthase: A Core Regulatory Nexus in Sphingolipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sphingolipid metabolism is a complex and highly regulated network of enzymatic pathways that generate a diverse array of bioactive lipids crucial for cellular structure and function. At a critical metabolic branchpoint, the fate of ceramide is determined by two key enzymes: Sphingomyelin Synthase 1 (SMS1) and Glucosylceramide Synthase (GCS). This technical guide provides an in-depth exploration of the multifaceted relationship between SMS1 and GCS, from their direct physical interaction to the profound physiological and pathological consequences of their interplay. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the core concepts, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of sphingolipid biology and its therapeutic applications.

Introduction: The Ceramide Crossroads

Ceramide, a central hub in sphingolipid metabolism, can be channeled into two major pathways: the synthesis of sphingomyelin (SM) or the production of glucosylceramide (GlcCer), the precursor for most complex glycosphingolipids. The enzymes responsible for these conversions, SMS1 and GCS, are both localized to the Golgi apparatus, the primary site of sphingolipid biosynthesis.[1][2] The balance between SM and GlcCer synthesis is critical for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[3][4][5]

This guide will delve into the core of this regulatory nexus, focusing on the direct interaction between SMS1 and GCS and the downstream effects on cellular function and disease pathogenesis.

The SMS1-GCS Heteromeric Complex: A Regulatory Switch

A pivotal discovery in understanding the interplay between SMS1 and GCS is their ability to form a heteromeric complex within the Golgi apparatus.[1][2][6][7] This direct physical association serves as a sophisticated regulatory mechanism, fine-tuning the metabolic flux of ceramide.

Mechanism of Interaction

The formation of the SMS1-GCS complex is a specific and regulated process. The N-terminal sterile α-motif (SAM) domain of SMS1 is essential for its stable interaction with the C-terminal domain of GCS.[1][4][8] This interaction brings the catalytic sites of both enzymes into close proximity, facilitating a coordinated regulation of their activities.

Functional Consequences of Complex Formation

The association of SMS1 and GCS within the heteromeric complex has a reciprocal regulatory effect on their enzymatic activities:

-

Increased Sphingomyelin Synthesis: Formation of the complex leads to an augmentation of SMS1 activity, thereby promoting the conversion of ceramide to sphingomyelin.[1][2][7]

-

Decreased Glucosylceramide Synthesis: Conversely, the interaction results in a down-regulation of GCS activity, limiting the production of glucosylceramide.[1][2][7]

This coordinated regulation ensures a preferential channeling of ceramide towards sphingomyelin synthesis when the complex is formed, acting as a molecular switch that dictates the metabolic fate of this crucial lipid.

Quantitative Insights into the SMS1-GCS Relationship

The functional consequences of the SMS1-GCS interaction and the impact of its disruption have been quantified in several key studies. The following tables summarize the critical data from these investigations.

| Condition | Tissue/Cell Type | Parameter Measured | Change Observed | Reference |

| Sms1 Knockout (KO) | Mouse Plasma | Sphingomyelin (SM) | ↓ 59% | [1][6][9] |

| Glucosylceramide (GlcCer) | ↑ 4- to 12-fold | [1][6][9] | ||

| Mouse Liver | Sphingomyelin (SM) | ↓ 45% | [1][6][9] | |

| Glucosylceramide (GlcCer) | ↑ 3.8-fold | [9] | ||

| Mouse Macrophages | Sphingomyelin (SM) | ↓ 54% | [1][6][9] | |

| Glucosylceramide (GlcCer) | ↑ 12-fold | [9] | ||

| SMS Activity | ↓ 77% | [1][6][9] | ||

| Glucosylceramide Synthase Activity | Significantly higher | [1][6][9] | ||

| SMS1 Downregulation | Melanoma Cells | SGMS1 mRNA Expression | Low | [10][11] |

| UGCG (GCS) mRNA Expression | High | [10][11] | ||

| GCS Enzyme Activity | Higher than SMS activity | [11] | ||

| Intracellular GlcCer Levels | Higher than SM levels | [11] | ||

| SMS1-GCS Fusion Protein | HEK293T Cells | SM Synthesis | Markedly higher than co-expressed SMS1 and GCS | [2] |

| GCS Activity | ↓ ~20% (in vitro) | [2] |

Table 1: Quantitative Effects of SMS1 Deficiency and Downregulation. This table highlights the significant impact of reduced or absent SMS1 on sphingolipid profiles, demonstrating a clear shift towards glucosylceramide production.

Visualizing the Core Relationships and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

The Central Role of the SMS1-GCS Complex in Ceramide Metabolism

Caption: Metabolic fate of ceramide at the Golgi apparatus.

Logical Flow of SMS1 Deficiency Leading to Altered Sphingolipid Metabolism

Caption: Consequences of SMS1 deficiency.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the SMS1-GCS interaction.

Sphingomyelin Synthase (SMS) Activity Assay (using fluorescent ceramide)

This protocol is adapted from methodologies described for measuring ceramide synthase activity, which can be modified for SMS1.

Objective: To quantify the enzymatic activity of SMS1 by measuring the conversion of a fluorescently labeled ceramide substrate to fluorescent sphingomyelin.

Materials:

-

Cell or tissue homogenates containing SMS1

-

NBD-C6-ceramide (fluorescent substrate)

-

Phosphatidylcholine (PC)

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

-

Chloroform/Methanol (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Fluorescence imaging system

Procedure:

-

Homogenate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell homogenate (e.g., 50-200 µg of protein)

-

NBD-C6-ceramide (final concentration, e.g., 10 µM)

-

Phosphatidylcholine (final concentration, e.g., 100 µM)

-

Reaction Buffer to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Lipid Extraction: Stop the reaction by adding 500 µL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

-

Drying: Dry the extracted lipids under a stream of nitrogen gas.

-

TLC Separation: Resuspend the dried lipids in a small volume of chloroform/methanol (2:1) and spot onto a TLC plate. Develop the plate in the TLC developing solvent.

-

Visualization and Quantification: After the solvent front has reached the top of the plate, air dry the plate. Visualize the fluorescent spots corresponding to NBD-C6-ceramide and NBD-sphingomyelin using a fluorescence imaging system. Quantify the intensity of the spots to determine the percentage of substrate converted to product.

Glucosylceramide Synthase (GCS) Activity Assay (using radiolabeled UDP-glucose)

This protocol is based on the classical method for measuring GCS activity.

Objective: To quantify the enzymatic activity of GCS by measuring the incorporation of radiolabeled glucose from UDP-glucose into ceramide to form glucosylceramide.

Materials:

-

Cell or tissue homogenates containing GCS

-

Ceramide

-

[¹⁴C]UDP-glucose (radiolabeled substrate)

-

Reaction Buffer: 0.1 M Tris-HCl (pH 7.4), 15 mM MnCl₂, 2 mM EDTA, 1 mM DTT, 5 mM nicotinamide

-

Chloroform/Methanol (2:1, v/v)

-

0.88% KCl solution

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Homogenate and Substrate Preparation: Prepare cell or tissue homogenates as described for the SMS assay. Prepare a suspension of ceramide in a suitable solvent (e.g., benzene) and aliquot into reaction tubes. Evaporate the solvent under nitrogen.

-

Reaction Setup: To the tubes containing the dried ceramide, add the reaction mixture containing:

-

Cell homogenate (e.g., 100-200 µg of protein)

-

[¹⁴C]UDP-glucose (e.g., 0.1 µCi)

-

Reaction Buffer to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) with shaking.

-

Lipid Extraction: Stop the reaction by adding 4 mL of chloroform/methanol (2:1). Add 0.8 mL of 0.88% KCl to induce phase separation. Vortex and centrifuge.

-

Washing: Carefully remove the upper aqueous phase. Wash the lower organic phase twice with 1 mL of methanol/water (1:1) containing 0.44% KCl.

-

Quantification: Transfer the final lower organic phase to a scintillation vial and evaporate the solvent. Add scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the GCS activity.

Co-immunoprecipitation (Co-IP) of SMS1 and GCS

Objective: To demonstrate the in vivo interaction between SMS1 and GCS by co-precipitating the complex from cell lysates.

Materials:

-

Cells co-expressing tagged versions of SMS1 (e.g., V5-tagged) and GCS (e.g., HA-tagged)

-

Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Antibody against one of the tags (e.g., anti-V5 antibody)

-

Control IgG (from the same species as the primary antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents and antibodies against both tags (anti-V5 and anti-HA)

Procedure:

-

Cell Lysis: Lyse the cells in Co-IP Lysis Buffer on ice.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-V5 antibody (or control IgG) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot. Probe the membrane with both anti-V5 and anti-HA antibodies to detect the immunoprecipitated SMS1 and the co-immunoprecipitated GCS.

Bimolecular Fluorescence Complementation (BiFC) for SMS1-GCS Interaction

Objective: To visualize the direct interaction between SMS1 and GCS in living cells.

Materials:

-

Expression vectors for SMS1 fused to the N-terminal fragment of a fluorescent protein (e.g., VN-SMS1)

-

Expression vectors for GCS fused to the C-terminal fragment of the same fluorescent protein (e.g., VC-GCS)

-

Mammalian cell line (e.g., COS-7 or HEK293T)

-

Transfection reagent

-

Fluorescence microscope

Procedure:

-

Transfection: Co-transfect the mammalian cells with the VN-SMS1 and VC-GCS expression vectors. Include appropriate negative controls (e.g., transfection with each construct alone or with non-interacting proteins).

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression and interaction.

-

Imaging: Visualize the cells using a fluorescence microscope. A positive interaction between SMS1 and GCS will bring the two halves of the fluorescent protein into close proximity, allowing them to refold and emit a fluorescent signal.

-

Localization (Optional): Co-stain the cells with markers for specific organelles (e.g., Golgi markers like GM130 or p230) to confirm the subcellular localization of the interaction.

Implications for Drug Development

The intricate relationship between SMS1 and GCS presents a compelling target for therapeutic intervention in a range of diseases.

-

Cancer: In cancers like melanoma where SMS1 is downregulated and GCS is upregulated, strategies to restore SMS1 activity or inhibit GCS could potentially re-balance sphingolipid metabolism and suppress tumor progression.[3][10][11]

-

Metabolic Diseases: In conditions like non-alcoholic steatohepatitis (NASH), where SMS1 deficiency leads to glucosylceramide accumulation and disease progression, targeting GCS to reduce this accumulation could be a viable therapeutic approach.[4]

-

Atherosclerosis: The observation that Sms1 deficiency in macrophages leads to increased glucosylceramide but reduced atherosclerosis suggests a complex role for these lipids in cardiovascular disease and warrants further investigation for potential therapeutic targets.[1][6][9]

Developing modulators of the SMS1-GCS complex or its individual components requires a deep understanding of their interaction and regulation. The assays and data presented in this guide provide a foundational framework for such drug discovery efforts.

Conclusion

The formation of a heteromeric complex between SMS1 and GCS represents a critical control point in sphingolipid metabolism. This interaction elegantly orchestrates the balance between the synthesis of sphingomyelin and glucosylceramide, two classes of lipids with distinct and vital cellular functions. The dysregulation of this balance, often initiated by altered SMS1 expression or function, has profound implications for human health, contributing to the pathogenesis of cancer and metabolic diseases. The detailed experimental protocols and quantitative data compiled in this technical guide offer a valuable resource for the scientific community to further unravel the complexities of this fascinating enzymatic relationship and to explore its potential as a target for novel therapeutic strategies.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liver sphingomyelin synthase 1 deficiency causes steatosis, steatohepatitis, fibrosis, and tumorigenesis: An effect of glucosylceramide accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and simple assay method for UDP-glucose:ceramide glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. podb.nibb.ac.jp [podb.nibb.ac.jp]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sms1-IN-1: An Experimental Guide for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sms1-IN-1 is a potent and selective inhibitor of Sphingomyelin Synthase 1 (SMS1), a key enzyme in the sphingolipid metabolic pathway.[1][2] SMS1 catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[3] This pathway is integral to the regulation of cellular processes including membrane structure, signal transduction, and apoptosis. Dysregulation of SMS1 activity has been implicated in various diseases, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological effects.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SMS1. This inhibition leads to a decrease in the cellular production of sphingomyelin and a concomitant increase in the substrate, ceramide.[4][5] Alterations in the balance of these two bioactive lipids can trigger a cascade of downstream signaling events, impacting cell viability and inflammatory responses.

Signaling Pathway

Inhibition of SMS1 has been shown to attenuate the activation of the NF-κB and MAP kinase signaling pathways.[5][6][7] This is thought to occur, in part, through the alteration of lipid raft composition and function, which are critical for the spatial organization of signaling complexes. The accumulation of ceramide may also play a role in modulating these pathways.

Caption: SMS1 inhibition by this compound disrupts sphingomyelin synthesis, impacting downstream NF-κB and MAPK signaling.

Quantitative Data Summary

The following tables summarize the known quantitative effects of SMS1 inhibition. Note that data on sphingolipid level changes are derived from studies using siRNA or gene knockout, which may not perfectly reflect the effects of the chemical inhibitor this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 2.1 µM | HeLa | [1] |

| Tested Concentrations | 2.5, 10, 50 µM | Not Specified | [1][2] |

Table 2: Effects of SMS1 Knockdown/Knockout on Cellular Sphingolipid Levels

| Manipulation | Change in Sphingomyelin | Change in Ceramide | Cell Type/Tissue | Reference |

| SMS1 siRNA | ↓ 19.2% | ↑ 9.6% | Huh7 cells | [4] |

| SMS1 Knockout | ↓ 54% | No significant change | Macrophages | [6][7] |

| SMS1 Knockout | ↓ 45% | ↓ 26% | Liver | [6][7] |

| SMS1 Knockout | ↓ 59% | No significant change | Plasma | [6][7] |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Appropriate cell culture medium and supplements

-

Cultured cells of interest (e.g., HeLa, Huh7, macrophages)

-

Sterile microcentrifuge tubes

-

Cell culture plates/flasks

Protocol:

-

Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 5.03 mg of this compound (MW: 503.41 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C or -80°C, protected from light.[1]

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Treatment Medium: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 2.5, 10, 50 µM). Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.

-

Cell Treatment: Remove the old medium from the cells and replace it with the treatment medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Caption: Workflow for treating cultured cells with the SMS1 inhibitor, this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Sphingomyelin Synthase (SMS) Activity Assay

This assay measures the enzymatic activity of SMS in cell lysates.

Materials:

-

Cell pellets

-

Homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose, with protease inhibitors)

-

Reaction buffer (50 mM Tris-HCl, pH 7.4, 25 mM KCl)

-

NBD-C6-ceramide

-

Phosphatidylcholine

-

Chloroform/methanol mixture (2:1, v/v)

-

TLC plates

-

TLC developing solvent (e.g., chloroform/methanol/ammonium hydroxide, 65:25:4, v/v/v)

-

Fluorescence imaging system

Protocol:

-

Homogenize cell pellets in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C. The supernatant is the cell lysate.

-

Determine the protein concentration of the lysate.

-

Set up the reaction by mixing cell lysate (containing a defined amount of protein), NBD-C6-ceramide, and phosphatidylcholine in the reaction buffer.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding the chloroform/methanol mixture to extract the lipids.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Visualize and quantify the fluorescent NBD-sphingomyelin product using a fluorescence imaging system.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol is for the extraction and quantification of sphingolipids from cultured cells.

Materials:

-

Cell pellets

-

Methanol, chloroform, and water (LC-MS grade)

-

Internal standards (e.g., C17-sphingomyelin, C17-ceramide)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Resuspend cell pellets in PBS.

-

Add internal standards to the cell suspension.

-

Perform a two-phase lipid extraction using the Bligh-Dyer method (chloroform/methanol/water).

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to separate and quantify sphingomyelin and ceramide species.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol is for assessing the activation state of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell lysates from this compound treated and control cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a valuable tool for investigating the role of SMS1 in cellular physiology and disease. The protocols provided in these application notes offer a framework for studying the effects of this inhibitor on cell viability, sphingolipid metabolism, and key signaling pathways. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | sphingomyelin synthase 1 (SMS1) inhibitor | CAS# 1807943-38-9 | InvivoChem [invivochem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of sphingomyelin synthase 1 deficiency on sphingolipid metabolism and atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Using Sms1-IN-1 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sms1-IN-1 is a potent and novel small molecule inhibitor of Sphingomyelin Synthase 1 (SMS1), an enzyme critical to sphingolipid metabolism.[1] SMS1 catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG) at the Golgi apparatus.[2][3][4] This reaction is a crucial node in lipid signaling, regulating the balance between the pro-apoptotic signaling molecule ceramide and the structural membrane component sphingomyelin.[5][6][7] Dysregulation of SMS1 activity is implicated in various diseases, including atherosclerosis, cancer, and inflammatory disorders, making it an attractive therapeutic target.[1][6][8]

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its biological effects, from direct target engagement to downstream functional consequences.

Mechanism of Action

SMS1 is the primary enzyme responsible for the de novo synthesis of sphingomyelin in the Golgi.[3] It transfers the phosphocholine headgroup from phosphatidylcholine (PC) to ceramide (Cer), producing sphingomyelin (SM) and diacylglycerol (DAG).[2][7] By inhibiting SMS1, this compound blocks this conversion. This leads to two primary biochemical consequences: a decrease in the cellular levels of sphingomyelin and an accumulation of the substrate, ceramide.[9][10] The accumulation of ceramide can trigger various downstream signaling cascades, most notably apoptosis.[5][11] Furthermore, the depletion of sphingomyelin can alter the composition and fluidity of cellular membranes, particularly lipid rafts, affecting signal transduction and protein sorting.[9][10]

Data Presentation: Properties and Effects

Quantitative data regarding this compound and the expected outcomes of SMS1 inhibition are summarized below.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Target | Sphingomyelin Synthase 1 (SMS1) | [1] |

| IC₅₀ | 2.1 µM | [1] |

| Solubility | Soluble in DMSO | [1] |

| Chemical Formula | C₂₄H₂₇N₃O₄S | MedChemExpress |

| Molecular Weight | 453.56 g/mol | MedChemExpress |

Table 2: Expected Cellular Effects of SMS1 Inhibition

| Parameter Measured | Expected Outcome | Example Data (from siRNA/other inhibitors) | Source |

|---|---|---|---|

| SMS Activity | Significant Decrease | Activity decreased with inhibitor treatment. | [9][10] |

| Cellular Sphingomyelin (SM) | Significant Decrease | 11-20% decrease with SMS1 siRNA. | [9][10] |

| Cellular Ceramide | Significant Increase | ~10% increase with SMS1 siRNA. | [9][10] |

| Apoptosis | Potentiation/Induction | Pretreatment with SMS inhibitor potentiated H₂O₂-induced apoptosis. | [5] |

| Cell Proliferation | Inhibition | SMS1 is important for cell growth and proliferation. | [4][12] |

| Plasma Membrane SM | Decrease | Reduced SM in lipid rafts and increased resistance to lysenin. |[9][10] |

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to characterize the effects of this compound.

Protocol 1: Cellular SMS1 Activity Assay using a Fluorescent Substrate

This protocol measures the enzymatic activity of SMS1 within cells by quantifying the conversion of a fluorescent ceramide analog to its corresponding sphingomyelin. It is a direct target engagement assay.[7][13]

Methodology:

-

Cell Culture: Seed cells (e.g., HEK293, HeLa, or a cell line of interest) in 6-well plates and grow to 80-90% confluency.

-

Inhibitor Treatment: Prepare a dose-response range of this compound (e.g., 0.1, 1, 2.5, 10, 50 µM) in serum-free media. Include a DMSO vehicle control. Aspirate media from cells, wash with PBS, and add the inhibitor-containing media. Incubate for 2-4 hours at 37°C.

-

Cell Lysis: After incubation, wash cells with cold PBS and harvest by scraping into a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, with protease inhibitors). Homogenize the cell suspension.

-

Enzymatic Reaction: In a microcentrifuge tube, combine 50-100 µg of cell lysate protein with a reaction buffer containing a fluorescent substrate like C6-NBD-ceramide and phosphatidylcholine.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Lipid Extraction: Stop the reaction and extract lipids using the Bligh-Dyer method (chloroform:methanol:water).

-

Analysis: Dry the lipid extract under nitrogen and resuspend in a suitable solvent. Analyze the sample using HPLC with a fluorescence detector to separate and quantify the remaining C6-NBD-ceramide substrate and the C6-NBD-sphingomyelin product.[13]

-

Data Analysis: Calculate SMS1 activity based on the amount of fluorescent product formed. Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC₅₀ value.

Protocol 2: Sphingolipid Profiling by LC-MS/MS

This protocol quantifies changes in endogenous ceramide and sphingomyelin species following treatment with this compound. This assay confirms the direct biochemical consequence of target inhibition.[8][14]

Methodology:

-

Cell Culture and Treatment: Seed cells in 10-cm dishes and grow to 80-90% confluency. Treat cells with this compound at a relevant concentration (e.g., 2x or 5x the IC₅₀) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Wash cells twice with ice-cold PBS, scrape, and pellet by centrifugation. The cell pellet can be stored at -80°C until extraction.

-

Lipid Extraction:

-

Resuspend the cell pellet in a known volume of PBS.

-

Perform a lipid extraction using a methyl-tert-butyl ether (MTBE) based method, which is efficient for sphingolipids.

-

Include internal standards (e.g., C17-sphingomyelin, C17-ceramide) at the beginning of the extraction for accurate quantification.

-

-

Sample Preparation: Dry the extracted lipid phase under a stream of nitrogen. Reconstitute the lipid film in a solvent compatible with your LC-MS/MS system (e.g., methanol).

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Use a suitable column (e.g., C18) to separate the different lipid species.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each ceramide and sphingomyelin species to be quantified.

-

-

Data Analysis: Integrate the peak areas for each lipid species and the corresponding internal standard. Normalize the lipid amounts to the initial protein concentration or cell number. Compare the levels of different ceramide and sphingomyelin species between this compound-treated and control samples.

Protocol 3: Functional Assay - Apoptosis Measurement

This protocol assesses a key functional outcome of SMS1 inhibition: the induction of apoptosis due to ceramide accumulation. A caspase-3/7 activity assay is a common and straightforward method.

Methodology:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays at a predetermined optimal density. Allow cells to attach overnight.

-

Treatment: Treat cells with a dose-response of this compound. It is often informative to include positive controls (e.g., staurosporine) and to test this compound in combination with a sub-lethal dose of another stressor to check for potentiation of apoptosis.[5]

-

Incubation: Incubate the plate for a period relevant to apoptosis induction, typically 12, 24, or 48 hours, at 37°C.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the caspase activity reagent (e.g., Caspase-Glo® 3/7 from Promega) according to the manufacturer's instructions.

-

Add the reagent to each well (typically in a 1:1 volume ratio to the cell culture medium).

-

Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.

-

Data Analysis: Subtract the background reading (from wells with no cells) from all experimental readings. Normalize the data to the vehicle control to determine the fold-change in apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genecards.org [genecards.org]

- 3. Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Inhibition of sphingomyelin synthase 1 affects ceramide accumulation and hydrogen peroxide-induced apoptosis in Neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a quantitative biochemical and cellular sphingomyelin synthase assay using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sms1-IN-1 for HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the optimal concentration and effects of Sms1-IN-1, a potent and selective inhibitor of Sphingomyelin Synthase 1 (SMS1), in HeLa cells.

Introduction

Sphingomyelin Synthase 1 (SMS1) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG). Inhibition of SMS1 can lead to an accumulation of its substrate, ceramide, a bioactive lipid known to be involved in various cellular processes including apoptosis, cell cycle arrest, and senescence. This compound (also known as SAPA 1j) is a novel and potent inhibitor of human SMS1 with an in vitro IC50 of 2.1 μM. This document provides a comprehensive guide for researchers to effectively utilize this compound in HeLa cell culture to study the functional consequences of SMS1 inhibition.

Mechanism of Action

This compound directly inhibits the enzymatic activity of SMS1. This blockade prevents the synthesis of sphingomyelin from ceramide in the Golgi apparatus. The expected primary consequence of SMS1 inhibition in HeLa cells is the intracellular accumulation of ceramide. Elevated ceramide levels can trigger a cascade of downstream signaling events, potentially leading to apoptosis. Studies involving siRNA-mediated depletion of SMS1 in HeLa cells have demonstrated an increase in ceramide levels and induction of apoptosis, suggesting a similar outcome can be anticipated with the use of a chemical inhibitor like this compound.[1][2]

Signaling Pathway Post-SMS1 Inhibition

References

Downstream Lipid Analysis Following Sphingomyelin Synthase 1 (SMS1) Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin Synthase 1 (SMS1) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG).[1] Located primarily in the Golgi apparatus, SMS1 plays a crucial role in maintaining the balance of these bioactive lipids.[2] Inhibition of SMS1 is a growing area of interest in drug development due to its potential therapeutic implications in various diseases, including atherosclerosis and metabolic disorders.[3][4] Understanding the downstream lipidomic consequences of SMS1 inhibition is critical for elucidating its mechanism of action and identifying potential biomarkers.

This application note provides detailed protocols for the analysis of downstream lipid profiles following the inhibition of SMS1. It includes methodologies for lipid extraction, mass spectrometry-based quantification, and data interpretation. Furthermore, we present expected quantitative changes in key lipid species based on published studies and visualize the relevant metabolic pathways.

Key Downstream Effects of SMS1 Inhibition

Inhibition or knockout of SMS1 leads to a predictable shift in the sphingolipid metabolic pathway. The primary consequences observed are:

-

Decreased Sphingomyelin (SM): As the direct product of the SMS1-catalyzed reaction, a significant reduction in SM levels is the most prominent effect.[2][5] Studies have shown decreases of 20-59% in various tissues and cell types.[5][6]

-

Accumulation of Glucosylceramide (GlcCer) and Gangliosides (e.g., GM3): With the primary pathway for ceramide conversion to SM being blocked, ceramide is shunted towards the synthesis of glycosphingolipids. This results in a dramatic increase in GlcCer and downstream gangliosides like GM3, with reported elevations of 4- to 12-fold.[2][5]

-

Variable Changes in Ceramide (Cer): While intuitively one might expect ceramide to accumulate, studies have shown that the effect on total ceramide levels can be marginal or even show a slight decrease in some contexts.[2][5] This is likely due to its rapid conversion to other sphingolipids. However, SMS1 inhibition can lead to an increase in specific ceramide species in certain cell types.[6]

Quantitative Data Summary

The following tables summarize the expected quantitative changes in lipid species following SMS1 inhibition, based on data from knockout mouse models and siRNA-mediated knockdown in cell culture.

Table 1: Changes in Sphingolipid Levels in Plasma, Liver, and Macrophages of SMS1 Knockout (KO) Mice vs. Wild-Type (WT) [2][3][5]

| Lipid Species | Plasma (% Change vs. WT) | Liver (% Change vs. WT) | Macrophages (% Change vs. WT) |

| Sphingomyelin (SM) | ↓ 59% | ↓ 45% | ↓ 54% |

| Ceramide (Cer) | No significant change | ↓ 26% | No significant change |

| Glucosylceramide (GlcCer) | ↑ 4- to 12-fold | ↑ 3.8-fold | ↑ 12-fold |

| Ganglioside GM3 | ↑ 4- to 12-fold | ↑ 5.5-fold | ↑ 7-fold |

Table 2: Changes in Cellular Lipid Levels Following siRNA-mediated SMS1 Knockdown [6]

| Lipid Species | % Change vs. Control siRNA |

| Sphingomyelin (SM) | ↓ 20% |

| Ceramide (Cer) | ↑ 10% |

Experimental Protocols

Lipid Extraction from Cells or Tissues

This protocol is based on the widely used Folch method for total lipid extraction.[7]

Materials:

-

Homogenizer (for tissues)

-

Glass centrifuge tubes with Teflon-lined caps

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas stream

-

Internal standards (e.g., C17:0-sphingomyelin, C17:0-ceramide, C12:0-glucosylceramide)

Procedure:

-

Sample Preparation:

-

Cells: Harvest and wash cell pellets with ice-cold PBS.

-

Tissues: Weigh and homogenize tissue samples in a suitable volume of ice-cold PBS.

-

-

Internal Standard Spiking: Add a known amount of internal standards to each sample to correct for extraction efficiency and instrument variability.

-

Solvent Extraction:

-

To the sample, add chloroform:methanol (2:1, v/v) to a final volume 20 times the sample volume.

-

Vortex vigorously for 2 minutes.

-

Incubate at room temperature for 20 minutes.

-

-

Phase Separation:

-